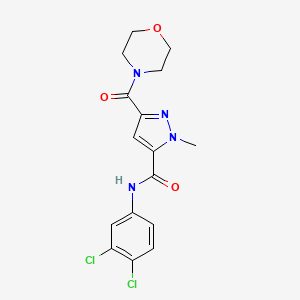![molecular formula C20H18ClNO2 B10961146 N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide: is an organic compound that features a chlorophenethyl group and a naphthyloxy group linked by an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:
Formation of the Naphthyloxy Acetate Intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-naphthyloxy)acetic acid.
Amidation Reaction: The 2-(2-naphthyloxy)acetic acid is then reacted with 3-chlorophenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-chlorophenethyl)-2-(2-naphthyloxy)acetamide.
Industrial Production Methods
Industrial production methods for N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide: can be compared with other acetamide derivatives such as N-(2-phenylethyl)-2-(2-naphthyloxy)acetamide and N-(4-chlorophenethyl)-2-(2-naphthyloxy)acetamide.
Uniqueness
- The presence of the 3-chlorophenethyl group in N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide imparts unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H18ClNO2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H18ClNO2/c21-18-7-3-4-15(12-18)10-11-22-20(23)14-24-19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2,(H,22,23) |
InChI Key |
QEAUXBVAKUXDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10961066.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10961081.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10961100.png)
![2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
![4-Methyl-6-(trifluoromethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidine](/img/structure/B10961113.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961116.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
![5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10961132.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B10961143.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)

